molecular formula C19H12N2O2S2 B13337498 2-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)thio]benzoic acid CAS No. 744203-98-3

2-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)thio]benzoic acid

Cat. No.: B13337498
CAS No.: 744203-98-3
M. Wt: 364.4 g/mol
InChI Key: QNAVYABNYJQGGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)thio]benzoic acid is a complex organic compound with the molecular formula C19H12N2O2S2 and a molecular weight of 364.44 g/mol . This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core fused with a phenyl group and a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)thio]benzoic acid typically involves multiple steps, including nucleophilic addition, cyclization, and nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)thio]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or thioether derivatives .

Scientific Research Applications

2-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)thio]benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)thio]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and affecting various biological processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)thio]benzoic acid is unique due to its combination of a thieno[2,3-d]pyrimidine core, phenyl group, and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds .

Properties

CAS No.

744203-98-3

Molecular Formula

C19H12N2O2S2

Molecular Weight

364.4 g/mol

IUPAC Name

2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylbenzoic acid

InChI

InChI=1S/C19H12N2O2S2/c22-19(23)13-8-4-5-9-15(13)25-18-16-14(12-6-2-1-3-7-12)10-24-17(16)20-11-21-18/h1-11H,(H,22,23)

InChI Key

QNAVYABNYJQGGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SC4=CC=CC=C4C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.